1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
Description
The compound 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone (hereafter referred to as Compound A) is a hybrid heterocyclic molecule featuring:
- A 2-methyl-1H-benzo[d]imidazole core, known for its pharmacological versatility in medicinal chemistry.
- A pyrrolidine ring attached at the 3-position of the benzoimidazole, introducing conformational rigidity.
Properties
IUPAC Name |
1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-thiophen-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13-19-16-4-2-3-5-17(16)21(13)15-6-8-20(11-15)18(22)10-14-7-9-23-12-14/h2-5,7,9,12,15H,6,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIWXVXJUMJBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic molecule that integrates multiple heterocyclic structures, making it a subject of interest in medicinal chemistry. Its unique structural features suggest potential biological activities that merit detailed exploration.
Structural Characteristics
This compound features:
- Benzimidazole moiety : Known for its role in various biological activities, particularly in anti-cancer and anti-microbial applications.
- Pyrrolidine ring : Often associated with neuropharmacological effects.
- Thiophene ring : Contributes to the compound's electronic properties and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated across various domains, including but not limited to:
Antimicrobial Activity
Research indicates that derivatives of benzimidazole and thiophene exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effective inhibition against bacteria like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
Anticancer Properties
The benzimidazole derivatives have been extensively studied for their anticancer potential. They are believed to inhibit tubulin polymerization, thereby preventing cancer cell proliferation. In vitro studies have demonstrated promising results against various cancer cell lines .
Neuropharmacological Effects
Compounds containing pyrrolidine rings have been linked to neuroprotective effects and cognitive enhancement. The interaction of such compounds with acetylcholinesterase (AChE) has been a focal point in developing treatments for neurodegenerative diseases.
Research Findings and Case Studies
Several studies have highlighted the biological activities of compounds related to this compound:
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymes : Compounds similar to this one often inhibit key enzymes involved in cellular processes, such as AChE in neuropharmacology and topoisomerases in cancer therapy.
- Interaction with Receptors : The structural components may allow for binding to various receptors, influencing pathways related to inflammation and cell survival.
Future Directions
Given the promising biological activities observed, future research should focus on:
- In Vivo Studies : To assess the efficacy and safety of the compound in living organisms.
- Structural Modifications : To enhance potency and selectivity against specific targets.
- Mechanistic Studies : To elucidate the precise pathways through which these compounds exert their effects.
Comparison with Similar Compounds
Benzoimidazole-Ethanone Derivatives
Compound B: 2-(Aryl)-1-(2-methyl-1H-benzo[d]imidazol-1-yl)ethanone derivatives (e.g., from Patel et al. )
Key Insight: The pyrrolidine moiety in Compound A may enhance binding selectivity compared to simpler ethanone derivatives, though this requires experimental validation.
Antiviral Benzoimidazole-Thiophene Hybrids
Compound C : (Z)-2-(2-Methyl-5-nitro-1H-benzo[d]imidazol-1-yl)-1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one (4c, )
| Feature | Compound A | Compound C |
|---|---|---|
| Thiophene Position | Thiophen-3-yl | Thiophen-2-yl |
| Additional Groups | Pyrrolidine | Nitro group, prop-2-en-1-one |
| Activity | Not reported | Antiviral (RVA, HAdV7) |
Antifungal Ethanone-Oxime Derivatives
Compound D: (Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime (Sertaconazole precursor, )
| Feature | Compound A | Compound D |
|---|---|---|
| Core Structure | Benzoimidazole | Imidazole |
| Functional Groups | Pyrrolidine, thiophene | Dichlorophenyl, oxime |
| Activity | Not reported | Antifungal (selected for clinical research) |
Key Insight : While Compound A lacks the dichlorophenyl group critical for antifungal activity in Compound D, its thiophene-pyrrolidine system could be optimized for alternative targets.
Physicochemical Properties of Analogs
Data from triphenylimidazole-ethanone derivatives ():
| Compound Code | Substituent (R) | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|
| 6a | -C6H5(P-OCH3) | 459.54 | 120–125 |
| 6b | -C6H5(P-CH3) | 443.20 | 130–133 |
| Compound A | Pyrrolidinyl-thiophene | ~380 (estimated) | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
